molecular formula C6H3Cl2F B075098 1,3-Dichloro-5-fluorobenzene CAS No. 1435-46-7

1,3-Dichloro-5-fluorobenzene

Cat. No. B075098
CAS RN: 1435-46-7
M. Wt: 164.99 g/mol
InChI Key: BLWGKIXZAUOECS-UHFFFAOYSA-N
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Patent
US06242451B1

Procedure details

Bromine (0.6 mol) is added to a mixture of 1,3-dichloro-5-fluorobenzene (0.6 mol) and ferrous powder within 2 hours. The brown reaction mixture is stirred 16 hours at room temperature and subsequently washed with dichloromethane and water. The organic layer is separated, washed with sodium hydrogen carbonate solution and dried with anhydrous sodium sulphate. The solvent is evaporated under reduced pressure. The raw product is recrystallized in ethanol to yield 61 g of the product as a white powder having a melting point of 83° C.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
0.6 mol
Type
reactant
Reaction Step One
[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([Cl:11])[CH:5]=1>>[Br:1][C:5]1[C:4]([Cl:3])=[CH:9][C:8]([F:10])=[CH:7][C:6]=1[Cl:11]

Inputs

Step One
Name
Quantity
0.6 mol
Type
reactant
Smiles
BrBr
Name
Quantity
0.6 mol
Type
reactant
Smiles
ClC1=CC(=CC(=C1)F)Cl
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The brown reaction mixture is stirred 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
subsequently washed with dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The raw product is recrystallized in ethanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1Cl)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.